molecular formula C24H32N2O6 B12371552 3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide

3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide

Cat. No.: B12371552
M. Wt: 444.5 g/mol
InChI Key: OHINCKONHZEPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide is an organic compound characterized by the presence of hydroxy and methoxy groups attached to a phenyl ring, along with a propanamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde and 3-(4-hydroxy-3-methoxyphenyl)propanoic acid.

    Formation of Intermediate: The aldehyde group of 4-hydroxy-3-methoxybenzaldehyde is first reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amide Bond Formation: The alcohol is then converted to an amine through a series of reactions, including protection and deprotection steps. The amine is subsequently reacted with 3-(4-hydroxy-3-methoxyphenyl)propanoic acid to form the amide bond.

    Final Product: The resulting intermediate is further reacted with butylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-efficiency catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form quinones.

    Reduction: Reduction of the amide bond can lead to the formation of the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential biological activities.

Biology

In biological research, the compound is studied for its potential antioxidant and anti-inflammatory properties. It is also investigated for its interactions with various enzymes and receptors.

Medicine

The compound is explored for its potential therapeutic applications, including its use as an anti-cancer agent and in the treatment of neurodegenerative diseases.

Industry

In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-hydroxy-3-methoxyphenyl)propanoic acid: A precursor in the synthesis of the target compound.

    4-hydroxy-3-methoxybenzaldehyde: Another precursor used in the synthesis.

    Curcumin: A compound with similar hydroxy and methoxy groups, known for its antioxidant and anti-inflammatory properties.

Uniqueness

The uniqueness of 3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide lies in its specific structure, which allows for unique interactions with biological targets. Its dual presence of hydroxy and methoxy groups, along with the amide linkage, contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H32N2O6

Molecular Weight

444.5 g/mol

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide

InChI

InChI=1S/C24H32N2O6/c1-31-21-15-17(5-9-19(21)27)7-11-23(29)25-13-3-4-14-26-24(30)12-8-18-6-10-20(28)22(16-18)32-2/h5-6,9-10,15-16,27-28H,3-4,7-8,11-14H2,1-2H3,(H,25,29)(H,26,30)

InChI Key

OHINCKONHZEPNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)NCCCCNC(=O)CCC2=CC(=C(C=C2)O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.